N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide
Description
N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide is a synthetic compound featuring a hexahydrocinnolin core fused with a 3-oxo group and an ethyl-linked 2-phenoxypropanamide side chain. The hexahydrocinnolin moiety is a partially saturated bicyclic system, which may confer rigidity and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(25-16-8-3-2-4-9-16)19(24)20-11-12-22-18(23)13-15-7-5-6-10-17(15)21-22/h2-4,8-9,13-14H,5-7,10-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNGQLOSDJFUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=C2CCCCC2=N1)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexahydrocinnolin Derivatives
a. N-(4-fluorophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide (CAS 869463-98-9)
- Structural Differences: Replaces the phenoxypropanamide group with a 4-fluorophenylacetamide.
- Functional Impact: The fluorine atom may enhance metabolic stability and lipophilicity compared to the phenoxy group. This compound is noted for applications in signaling pathways (e.g., MAPK/ERK, NF-κB) .
- Molecular Weight: Not explicitly stated, but likely lower than the target compound due to the simpler acetamide side chain.
b. BG14891 (CAS 2034467-79-1)
- Structure: Features a benzoxazole carboxamide instead of phenoxypropanamide.
- Molecular weight is 414.46 g/mol .
| Compound | Core Structure | Side Chain | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Hexahydrocinnolin-3-one | 2-Phenoxypropanamide | Not provided | Aromatic, amide flexibility |
| CAS 869463-98-9 | Hexahydrocinnolin-3-one | 4-Fluorophenylacetamide | Not provided | Enhanced lipophilicity |
| BG14891 | Hexahydrocinnolin-3-one | Benzoxazole carboxamide | 414.46 | Improved π-π interactions |
Acetamide Derivatives with Aromatic Substituents
a. Pharmacopeial Forum Compounds (e.g., entries e, f, g, h)
- Examples: e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide. h: N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide.
- Structural Differences : These compounds feature stereochemically complex backbones (e.g., diphenylhexan, oxazinan) with acetamide termini. The target compound lacks such stereocenters but shares the acetamide-aromatic motif.
b. Imp. A(EP) as Oxalate
- Structure: N-(2-Aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide oxalate.
- Functional Impact: The aminoethyl and hydroxyphenyl groups introduce polar and ionizable sites, which could affect solubility and pharmacokinetics compared to the target compound’s phenoxy group .
Quinoxaline and Related Heterocyclic Analogs
a. Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
- Structure: Quinoxalin-2(1H)-one core with ester and phenyl groups.
- Physical Data : Melting point 164–166°C; IR peaks at 1680 cm⁻¹ (C=O); molecular formula C₁₉H₁₆N₂O₄.
- Functional Impact: The ester group may confer hydrolytic instability compared to the amide in the target compound. The quinoxaline core is fully aromatic, whereas the target’s hexahydrocinnolin is partially saturated, affecting conformational flexibility .
b. Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce)
- Structure: Methyl-substituted quinoxaline derivative.
- Physical Data : Melting point 184–186°C; molecular formula C₂₁H₂₀N₂O₄.
- The target compound’s hexahydrocinnolin core might offer better solubility due to partial saturation .
Biological Activity
N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cinnoline core and an amide functional group , which may contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often modulate enzyme activity and cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors that mediate various physiological responses.
Antiviral Activity
Recent studies have explored the antiviral potential of related compounds. For instance:
- Study Findings : A series of derivatives based on the cinnoline structure demonstrated significant antiviral activity against HIV at concentrations lower than 150 µM with minimal cytotoxicity (CC50 > 500 µM) .
Anticancer Activity
Compounds similar to this compound have shown promise in cancer research:
These findings suggest that modifications of the compound could yield derivatives with enhanced anticancer properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Involving the reaction between a cinnoline derivative and phenoxypropanamide under controlled conditions.
- Use of Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.
Case Study 1: Anti-HIV Activity
In a study focusing on HIV integrase inhibitors:
- Objective : To develop compounds with enhanced efficacy against HIV.
The synthesized compounds exhibited promising anti-HIV activity with effective inhibition at low concentrations while maintaining low cytotoxicity levels .
Case Study 2: Anticancer Potential
A series of cinnoline derivatives were evaluated for their anticancer effects:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
